Absinthin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

- Absinthin is a bitter sesquiterpenoid lactone, a type of compound that is responsible for the biological activity of Artemisia absinthium .

- The plant has been used in traditional Asian and European medicine for various ailments, including gastrointestinal issues, helminthiasis, anaemia, insomnia, bladder diseases, difficult-to-heal wounds, and fever .

- Modern scientific research has confirmed many of these traditional uses and has found that components of the plant, including Absinthin, have antiprotozoal, antibacterial, antifungal, anti-ulcer, hepatoprotective, anti-inflammatory, immunomodulatory, cytotoxic, analgesic, neuroprotective, anti-depressant, procognitive, neurotrophic, and cell membrane stabilizing and antioxidant activities .

Phytochemistry and Therapeutics

Cosmetology

- Absinthin has been shown to have a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and antimicrobial effects .

- It has also been shown to have an effect on the gastrointestinal tract and urinary system .

- Most of the therapeutic properties of Artemisia absinthium, the plant from which Absinthin is derived, are due to the presence of thujone, a major bioactive component of the essential oil .

- Artemisia absinthium has been used as a traditional medicine in both Asia and Europe .

- It has been used to treat a variety of ailments, including gastrointestinal issues, helminthiasis, anaemia, insomnia, bladder diseases, difficult-to-heal wounds, and fever .

- The plant is also used in Unani and Ayurveda, two traditional systems of medicine .

- Artemisia absinthium is used as an ingredient in some alcoholic drinks and is also used in spirit absinthe .

- The plant’s bitter taste, which is largely due to the presence of Absinthin, is often used to flavor foods and beverages .

Pharmacology

Traditional Medicine

Culinary Uses

Biochemistry

- Absinthin is a sesquiterpenoid lactone, a type of compound that is often studied in the field of biochemistry .

- Research in this field often focuses on the biosynthesis of these compounds and their role in the plant’s defense mechanisms .

- Absinthin has been shown to have antiprotozoal, antibacterial, and antifungal effects .

- These properties make it a potential candidate for the development of new drugs to treat infections caused by protozoa, bacteria, and fungi .

- Absinthin has been shown to have anti-ulcer and hepatoprotective effects .

- These properties suggest that it could be used in the treatment of ulcers and liver diseases .

- Absinthin has been shown to have neuroprotective and anti-depressant effects .

- These properties suggest that it could be used in the treatment of neurological disorders and depression .

- Absinthin has been shown to have procognitive and neurotrophic effects .

- These properties suggest that it could be used to enhance cognitive function and promote the growth and development of neurons .

Biochemical Research

Antiprotozoal, Antibacterial, and Antifungal Applications

Anti-Ulcer and Hepatoprotective Applications

Neuroprotective and Anti-Depressant Applications

Procognitive and Neurotrophic Applications

Cell Membrane Stabilizing and Antioxidant Applications

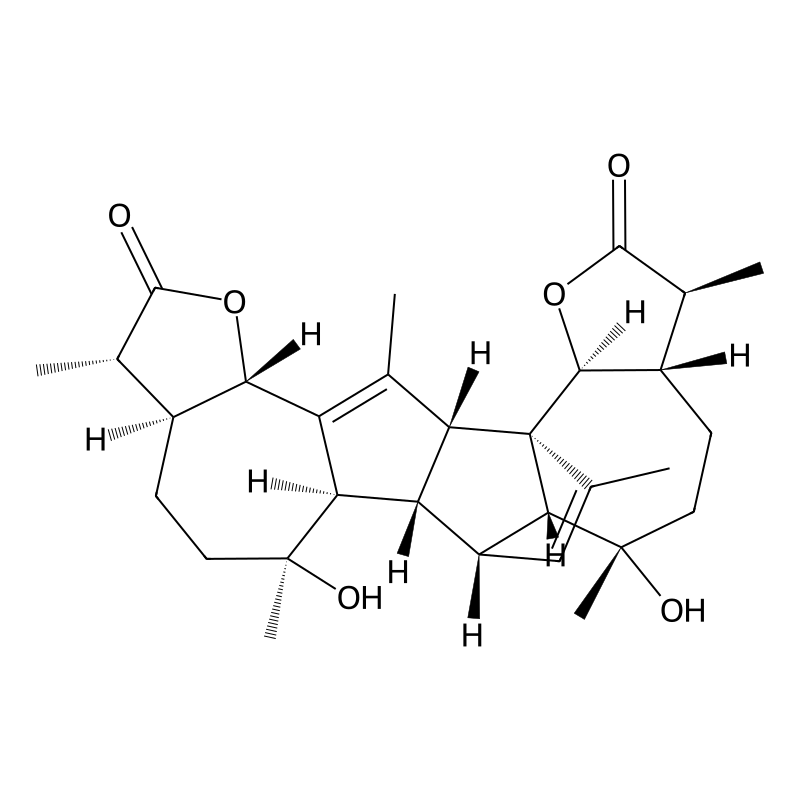

Absinthin is a naturally occurring triterpene lactone primarily derived from the plant Artemisia absinthium, commonly known as wormwood. It is characterized by its intensely bitter taste, which is one of the most pronounced among natural compounds. Absinthin is classified as a sesquiterpene lactone, a category of compounds known for their diverse biological activities and complex structures that typically arise from five-carbon isoprene units. The compound's structure consists of two identical monomer units linked through a Diels-Alder reaction, forming a unique guaianolide framework. This structural complexity contributes to its various pharmacological properties and potential applications in medicine and industry .

Recent research suggests absinthin exhibits anti-inflammatory properties []. However, the exact mechanism of action remains unclear. Some studies propose that absinthin might interact with specific cellular pathways involved in inflammation []. Further research is needed to elucidate the precise mechanism.

Absinthin exhibits a range of biological activities, particularly in the context of anticancer properties. Research has demonstrated that extracts containing absinthin can significantly inhibit the proliferation of certain cancer cell lines, such as MDA-MB-231 and MCF-7 breast cancer cells. This effect is attributed to its ability to induce apoptosis and modulate various signaling pathways involved in cell growth and survival . Additionally, absinthin acts as an agonist for the bitter taste receptor hTAS2R46, which may play a role in its physiological effects by influencing calcium signaling pathways within cells .

The synthesis methods for absinthin can be broadly categorized into natural extraction from Artemisia absinthium and total synthetic approaches. Natural extraction involves using solvent-based methods to isolate absinthin from plant material, typically utilizing organic solvents such as ethanol or methanol. In contrast, total synthesis employs organic chemistry techniques to construct absinthin from simpler precursors through multi-step reactions. The synthetic route developed by Zhang et al. is notable for its efficiency and complexity, showcasing modern synthetic organic chemistry's capabilities .

Absinthin has several applications across various fields:

- Pharmaceuticals: Due to its anticancer properties, absinthin is being studied for potential use in cancer therapies.

- Flavoring Agents: Its intense bitterness makes it suitable as a flavoring agent in beverages and culinary applications.

- Traditional Medicine: Extracts containing absinthin have been historically used in herbal medicine for digestive issues and appetite stimulation .

Research on absinthin's interactions primarily focuses on its effects on cellular signaling pathways and its potential synergistic effects with other phytochemicals found in Artemisia absinthium. Studies indicate that absinthin can modulate calcium signaling through its action on bitter taste receptors, which may enhance or alter the effects of other bioactive compounds present in wormwood extracts . Further investigations are needed to fully understand these interactions and their implications for therapeutic use.

Absinthin shares structural and functional similarities with several other compounds derived from Artemisia species or related plants. Below is a comparison highlighting its uniqueness:

| Compound | Class of Compound | Unique Features |

|---|---|---|

| Artemisinin | Endoperoxide-containing sesquiterpene lactone | Known for its antimalarial properties; distinct structure with an endoperoxide bridge |

| α-Thujone | Bicyclic monoterpene ketone | Neurotoxic effects; associated with absinthe's psychoactive properties |

| Chamazulene | Bicyclic unsaturated hydrocarbon | Exhibits anti-inflammatory properties; distinct azulene structure |

| Myrcene | Monoterpene | Commonly found in essential oils; known for its analgesic effects |

| Trans-Sabinyl Acetate | Oxygenated monoterpene | Used as a flavoring agent; less bitter than absinthin |

Absinthin's unique structural features, particularly its dimeric guaianolide form and specific biological activities, set it apart from these similar compounds while contributing to the broader pharmacological profile associated with Artemisia extracts .

Absinthin represents a remarkable example of natural product structural complexity, classified as a dimeric sesquiterpene lactone with the molecular formula C₃₀H₄₀O₆ and a molecular weight of 496.6 grams per mole [1] [2]. The compound is biosynthetically derived from the medicinal plant Artemisia absinthium, commonly known as wormwood, where it serves as one of the primary bitter constituents responsible for the characteristic taste profile of absinthe [3] [1].

The fundamental architectural framework of absinthin consists of two identical sesquiterpene lactone monomers that undergo spontaneous dimerization through a naturally occurring Diels-Alder cycloaddition reaction [3] [4]. Each monomeric unit belongs to the guaianolide class of sesquiterpene lactones, characterized by a seven-membered ring system fused to a five-membered γ-lactone ring [3] [5]. The dimeric structure is formed through the coupling of two guaianolide monomers via their exocyclic methylene groups, creating a complex heptacyclic scaffold that encompasses 14 distinct stereogenic centers [2] [6].

The biosynthetic pathway leading to absinthin formation involves the initial cyclization of farnesyl diphosphate to produce germacrene A, which serves as the common precursor for guaianolide biosynthesis [4]. Following a series of hydroxylation reactions, oxidative modifications, and lactone ring formation, the resulting guaianolide monomers spontaneously undergo intermolecular [4+2] cycloaddition to yield the dimeric absinthin structure [4] [5]. This dimerization process occurs with remarkable regio- and stereospecificity, producing absinthin as the sole detectable product under ambient conditions [5] [6].

The structural complexity of absinthin is further enhanced by the presence of multiple functional groups distributed throughout the molecular framework. The compound contains two γ-lactone rings, multiple hydroxyl groups, and several methyl substituents positioned at specific stereochemical configurations [1] [2]. The lactone functionalities contribute significantly to the compound's biological activity and chemical stability, while the hydroxyl groups provide potential sites for hydrogen bonding interactions and further derivatization [8].

Two-Dimensional Molecular Structure and Functional Group Analysis

The two-dimensional structural representation of absinthin reveals a highly functionalized molecular framework containing multiple ring systems and diverse functional groups arranged in a specific geometric pattern [1] [9]. The compound features two γ-lactone rings as the primary functional motifs, each contributing a carbonyl group that exhibits characteristic infrared absorption bands and participates in intermolecular hydrogen bonding networks [10] .

Analysis of the functional group distribution across the absinthin molecule identifies six oxygen atoms incorporated into the C₃₀H₄₀O₆ framework through different chemical environments [1] [2]. Four oxygen atoms are associated with the two γ-lactone rings, where two serve as bridging oxygens connecting the lactone rings to the parent carbon skeleton, while the remaining two form the carbonyl functionalities [11]. The additional two oxygen atoms are present as hydroxyl groups strategically positioned on the dimeric structure at carbon positions that influence the compound's solubility properties and biological activity [8].

The carbon skeleton of absinthin consists of thirty carbon atoms arranged in a complex polycyclic architecture [1] [2]. The structural framework includes two seven-membered cycloheptane rings derived from the original guaianolide precursors, two five-membered cyclopentane rings formed during the dimerization process, and additional bridging carbon atoms that connect the monomeric units [3] [5]. The methyl substituents are positioned at specific locations throughout the structure, contributing to the overall stereochemical complexity and influencing the compound's physical properties [2] [8].

The hydrogen atoms in absinthin, totaling forty in number, are distributed among methyl groups, methylene units, and hydroxyl functionalities [1] [2]. The precise positioning of these hydrogen atoms is critical for the compound's three-dimensional conformation and its ability to participate in intermolecular interactions [8]. The presence of multiple methyl groups contributes to the compound's hydrophobic character, while the hydroxyl groups provide hydrophilic interaction sites [8].

Spectroscopic analysis of absinthin's functional groups reveals characteristic absorption patterns that facilitate structural identification and purity assessment [10] [12]. The γ-lactone carbonyl groups exhibit strong infrared absorption bands in the 1750-1780 cm⁻¹ region, while the hydroxyl groups show broad absorption bands in the 3200-3600 cm⁻¹ range [10] . Nuclear magnetic resonance spectroscopy provides detailed information about the chemical environment of individual carbon and hydrogen atoms, enabling complete structural elucidation and stereochemical assignment [13] [14].

Three-Dimensional Conformational Dynamics and Crystal Packing Behavior

The three-dimensional conformation of absinthin represents a highly constrained molecular geometry resulting from the rigidity imposed by the multiple ring systems and the specific spatial arrangement of the dimeric structure [1] [9]. The compound adopts a compact, globular conformation that minimizes steric interactions while maximizing intramolecular stabilization through favorable bond angles and torsional arrangements [5] [6].

Computational studies and crystal structure analyses have revealed that absinthin exhibits limited conformational flexibility due to the extensive ring fusion and the presence of multiple bridging connections between the two monomeric units [13] [15]. The heptacyclic framework restricts molecular motion to small-amplitude vibrations and minor adjustments in bond angles and torsional angles [16] [17]. This conformational rigidity contributes to the compound's thermal stability and resistance to chemical degradation under neutral conditions [8].

The crystal packing behavior of absinthin has been investigated through X-ray crystallographic analysis of related dimeric guaianolides from the Artemisia genus [13] [15]. These studies indicate that absinthin molecules arrange in ordered three-dimensional lattices through intermolecular hydrogen bonding networks involving the hydroxyl groups and lactone carbonyl functionalities [13] [18]. The specific crystal packing arrangements influence the compound's physical properties, including melting point, solubility characteristics, and optical activity [8] [19].

Molecular dynamics simulations of absinthin in various solvents have provided insights into the compound's solvation behavior and intermolecular interactions [20]. The hydrophobic regions of the molecule, primarily consisting of the methyl-substituted ring systems, interact favorably with nonpolar solvents such as chloroform and dichloromethane [8]. Conversely, the polar hydroxyl and lactone functionalities enable limited solubility in polar protic solvents through hydrogen bonding interactions [8].

The three-dimensional structure of absinthin also exhibits characteristic optical properties due to the presence of multiple chromophoric groups and the overall molecular asymmetry [8] [21]. The compound displays significant optical rotation, with a specific rotation value of +107.0° measured in chloroform solution, reflecting the high degree of chirality present in the molecular structure [8]. This optical activity serves as a valuable parameter for compound identification and enantiomeric purity assessment [22] [8].

Absolute Stereochemistry and Chiral Center Configuration

Absinthin contains fourteen distinct chiral centers distributed throughout its dimeric structure, making it one of the most stereochemically complex natural products isolated from the Artemisia genus [2] [13]. The absolute stereochemical configuration has been definitively established through a combination of X-ray crystallographic analysis, chemical correlation studies, and advanced spectroscopic techniques including electronic circular dichroism spectroscopy [13] [23].

The stereochemical assignment of absinthin follows the Cahn-Ingold-Prelog priority rules, with the complete absolute configuration designated as (1R,2R,5S,8S,9S,12S,13R,14S,15S,16R,17S,20S,21S,24S) [2]. This notation reflects the spatial arrangement of substituents around each chiral carbon atom, providing a precise description of the three-dimensional molecular architecture. The determination of absolute stereochemistry was particularly challenging due to the high degree of structural complexity and the presence of multiple overlapping chiral centers [22] [20].

Single-crystal X-ray diffraction analysis of absinthin and related dimeric guaianolides has provided the most definitive evidence for the absolute stereochemical configuration [13] [15]. The crystallographic data revealed precise bond lengths, bond angles, and atomic coordinates that unambiguously establish the spatial relationships between different portions of the molecule [18] [24]. The use of anomalous X-ray scattering techniques further confirmed the absolute configuration by exploiting the different scattering properties of atoms in different chemical environments [15] [16].

The chiral centers in absinthin arise from different structural origins within the dimeric framework [2] [13]. Several chiral centers are inherited from the original guaianolide monomers and reflect the stereochemical preferences established during the biosynthetic cyclization processes [4] [5]. Additional chiral centers are created during the intermolecular Diels-Alder dimerization reaction, where the approach geometry of the two monomeric units determines the final stereochemical outcome [5] [6].

The stereochemical complexity of absinthin has significant implications for its biological activity and pharmacological properties [22] [25]. The precise three-dimensional arrangement of functional groups determines the compound's ability to interact with biological targets, including bitter taste receptors and various enzyme systems [25]. Studies have demonstrated that absinthin acts as an agonist of the human bitter taste receptor hTAS2R46, with the biological activity being critically dependent on the correct stereochemical configuration [25]. Synthetic analogues with altered stereochemistry exhibit dramatically reduced biological activity, highlighting the importance of the natural stereochemical arrangement for optimal biological function [5] [26].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Wikipedia

Dates

2: Zhang W, Luo S, Fang F, Chen Q, Hu H, Jia X, Zhai H. Total synthesis of absinthin. J Am Chem Soc. 2005 Jan 12;127(1):18-9. PubMed PMID: 15631427.

3: Turak A, Shi SP, Jiang Y, Tu PF. Dimeric guaianolides from Artemisia absinthium. Phytochemistry. 2014 Sep;105:109-14. doi: 10.1016/j.phytochem.2014.06.016. Epub 2014 Jul 15. PubMed PMID: 25037681.

4: Roudnitzky N, Behrens M, Engel A, Kohl S, Thalmann S, Hübner S, Lossow K, Wooding SP, Meyerhof W. Receptor Polymorphism and Genomic Structure Interact to Shape Bitter Taste Perception. PLoS Genet. 2015 Sep 25;11(9):e1005530. doi: 10.1371/journal.pgen.1005530. eCollection 2015. PubMed PMID: 26406243; PubMed Central PMCID: PMC4583475.

5: Bach B, Cleroux M, Saillen M, Schönenberger P, Burgos S, Ducruet J, Vallat A. A new chemical tool for absinthe producers, quantification of α/β-thujone and the bitter components in Artemisia absinthium. Food Chem. 2016 Dec 15;213:813-817. doi: 10.1016/j.foodchem.2016.06.045. Epub 2016 Jun 16. PubMed PMID: 27451252.

6: Aberham A, Cicek SS, Schneider P, Stuppner H. Analysis of sesquiterpene lactones, lignans, and flavonoids in wormwood (Artemisia absinthium L.) using high-performance liquid chromatography (HPLC)-mass spectrometry, reversed phase HPLC, and HPLC-solid phase extraction-nuclear magnetic resonance. J Agric Food Chem. 2010 Oct 27;58(20):10817-23. doi: 10.1021/jf1022059. Epub 2010 Oct 1. PubMed PMID: 20886883.

7: Brockhoff A, Behrens M, Roudnitzky N, Appendino G, Avonto C, Meyerhof W. Receptor agonism and antagonism of dietary bitter compounds. J Neurosci. 2011 Oct 12;31(41):14775-82. doi: 10.1523/JNEUROSCI.2923-11.2011. PubMed PMID: 21994393.

8: Lachenmeier DW, Walch SG, Padosch SA, Kröner LU. Absinthe--a review. Crit Rev Food Sci Nutr. 2006;46(5):365-77. Review. PubMed PMID: 16891209.